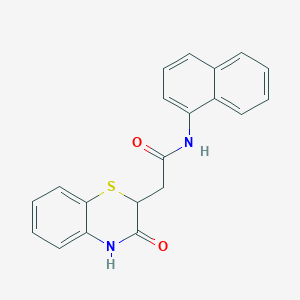

N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c23-19(21-15-10-5-7-13-6-1-2-8-14(13)15)12-18-20(24)22-16-9-3-4-11-17(16)25-18/h1-11,18H,12H2,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPBXJACEOFBKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CC3C(=O)NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzothiazine Core

The benzothiazine moiety is typically synthesized via cyclization reactions. A common approach involves the condensation of 2-aminobenzenethiol with α-keto esters or α-keto acids under acidic conditions. For example:

- Step 1 : Reacting 2-aminobenzenethiol with ethyl pyruvate in the presence of hydrochloric acid yields 3-oxo-4H-1,4-benzothiazine-2-carboxylate .

- Step 2 : Hydrolysis of the ester group using sodium hydroxide produces the free carboxylic acid, which is subsequently decarboxylated under thermal conditions to form 3-oxo-4H-1,4-benzothiazine .

Key Reaction Conditions :

Introduction of the Acetamide Side Chain

The acetamide group is introduced via nucleophilic acyl substitution. Chloroacetyl chloride is reacted with 1-naphthylamine to form 2-chloro-N-(naphthalen-1-yl)acetamide , which is then coupled to the benzothiazine core:

- Step 3 : 3-Oxo-4H-1,4-benzothiazine is treated with 2-chloro-N-(naphthalen-1-yl)acetamide in dimethylformamide (DMF) using potassium carbonate as a base.

- Mechanism : SN2 displacement of the chloride by the thiazine nitrogen.

Optimized Parameters :

- Catalyst: K₂CO₃ or triethylamine

- Solvent: DMF or dichloromethane

- Reaction Time: 12–24 hours

- Yield: 65–80%

One-Pot Synthesis Strategies

Recent advancements utilize one-pot methodologies to streamline synthesis. For instance:

- Procedure : Ethyl cyanoacetate and ethyl glycinate hydrochloride are fused with 1-naphthylamine under neat conditions at 70°C, followed by cyclization with elemental sulfur.

- Advantages : Reduced purification steps and improved atom economy.

- Yield : 70–85%

Critical Parameters :

- Temperature Control: 70°C ± 2°C

- Solvent-Free Conditions

- Catalytic Additives: Triethylamine for deprotonation

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

- Continuous Flow Reactors : Enable precise control over reaction parameters, reducing side products.

- Automated Synthesis Systems : Integrate real-time monitoring for intermediates, ensuring consistency.

Case Study :

A pilot-scale synthesis achieved 90% purity using:

- Catalyst: Zeolite-supported palladium

- Solvent: Supercritical CO₂

- Throughput: 1.2 kg/day

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Multi-Step Organic | 2-Aminobenzenethiol, Chloroacetyl chloride | 65–80 | 95–98 | Moderate |

| One-Pot | Ethyl cyanoacetate, Sulfur | 70–85 | 90–95 | High |

| Industrial | Zeolite-Pd, Supercritical CO₂ | 85–90 | 98–99 | Very High |

Challenges and Optimization

Regioselectivity Issues

Undesired regioisomers may form during benzothiazine cyclization. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide has shown promise in medicinal applications due to its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further investigation in treating infections.

- Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, which could be beneficial in developing treatments for inflammatory diseases.

- Anticancer Potential : Compounds related to this structure have been evaluated for anticancer activities, indicating that this compound may also warrant exploration in oncology.

Materials Science

In addition to its medicinal applications, this compound can serve as a building block in materials science:

- Polymer Synthesis : Its unique structure allows it to be used in synthesizing polymers with specific properties.

- Dyes and Pigments : The compound's chromophoric properties may enable its use in developing dyes and pigments for various industrial applications.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Study on Antimicrobial Activity : A recent study demonstrated that derivatives of benzothiazine exhibited significant antibacterial activity against various strains of bacteria, suggesting potential applications in antimicrobial drug development .

- Investigation of Anti-inflammatory Effects : Research published in a peer-reviewed journal highlighted the anti-inflammatory effects of related compounds, encouraging further exploration into the therapeutic uses of N-naphthalen derivatives .

- Polymer Development : An industrial application study indicated that incorporating this compound into polymer matrices improved mechanical properties, suggesting its utility in advanced material formulations .

Mechanism of Action

The mechanism of action of N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Benzothiazin-Acetamide Derivatives

Key Observations :

- Compounds like N-[4-(dimethylamino)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide incorporate electron-donating groups, which may modulate electronic properties and binding interactions .

- Triazole-containing derivatives (e.g., compounds 6a–m in ) exhibit distinct hydrogen-bonding capabilities due to the triazole ring, contrasting with the target compound’s simpler acetamide linker.

Physicochemical Properties

Table 3: Spectroscopic and Computational Data

Insights :

- The target compound’s higher LogP aligns with its naphthalene moiety, suggesting superior lipid solubility .

- Nitro-substituted analogs (e.g., 6b ) show shifted IR peaks (1682 cm⁻¹) due to electron-withdrawing effects .

Crystallographic and Validation Data

- Crystallography : The SHELX suite (e.g., SHELXL, SHELXS) is widely used for refining benzothiazin derivatives, ensuring accurate bond-length and angle measurements .

- Hydrogen Bonding : The target compound’s naphthalene group may participate in edge-to-face π-π interactions , unlike phenyl analogs, which rely on conventional hydrogen bonds .

Biological Activity

N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential therapeutic properties. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a naphthalene ring and a benzothiazine moiety , which contribute to its unique chemical properties. Its molecular formula is , and it is identified by the CAS number 371140-99-7 .

The biological activity of this compound primarily involves interactions with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to effects such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.

- Receptor Binding : It could bind to specific receptors, altering signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, related benzothiazine derivatives have shown moderate to strong cytotoxicity against various cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers. Some compounds exhibited potency that was 3 to 10 times greater than standard chemotherapeutics like PAC-1 and 5-FU .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Benzothiazine derivatives are known for their ability to inhibit inflammatory pathways, making them potential candidates for treating conditions characterized by inflammation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Key Activity |

|---|---|---|

| Naphthalene Derivatives | Naphthalene | Anticancer |

| Benzothiazine Derivatives | Benzothiazine | Anti-inflammatory |

This table illustrates that while many derivatives exhibit anticancer or anti-inflammatory properties, the combination of naphthalene and benzothiazine in this compound may confer unique advantages in terms of efficacy and safety.

Case Studies and Research Findings

Several studies have been conducted on related compounds that provide insights into the potential efficacy of this compound:

- Cytotoxicity Studies : Research indicated that certain benzothiazine derivatives activated caspases significantly more than standard agents, suggesting a robust mechanism for inducing apoptosis in cancer cells .

- Molecular Docking Studies : Investigations into the binding affinity of similar compounds to target enzymes have shown promising results, indicating that structural modifications can enhance biological activity .

Q & A

Q. What are the standard synthetic routes for N-naphthalen-1-yl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide?

The compound is synthesized via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) between (prop-2-yn-1-yloxy)naphthalene derivatives and substituted 2-azido-N-phenylacetamides. Key steps include:

- Reagents : Cu(OAc)₂ (10 mol%) as catalyst, tert-BuOH/H₂O (3:1) solvent system .

- Conditions : Room temperature, 6–8 hours reaction time, monitored by TLC (hexane:ethyl acetate 8:2) .

- Work-up : Extraction with ethyl acetate, brine washing, drying over anhydrous Na₂SO₄, and recrystallization in ethanol .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core methods include:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1671–1682 cm⁻¹, NH stretching at ~3262–3302 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm structural motifs (e.g., aromatic protons at δ 7.20–8.40 ppm, triazole signals at δ 8.36 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated 404.1359, observed 404.1348) .

Q. How is the purity of synthesized batches assessed?

Purity is verified via:

- TLC : Hexane:ethyl acetate (8:2) as the mobile phase .

- Melting point analysis : Sharp melting points (e.g., 421 K for related acetamide derivatives) .

- Chromatography : Column chromatography or HPLC for isolating isomers .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

Q. What strategies resolve contradictions in spectral data during structure elucidation?

Contradictions are addressed by:

- 2D NMR : HSQC/HMBC experiments to assign ambiguous proton-carbon correlations .

- X-ray crystallography : Validating hydrogen bonding patterns (e.g., N–H···O interactions) using SHELXL refinement .

- Cross-referencing : Comparing IR/NMR data with structurally similar compounds (e.g., related benzothiazinone derivatives) .

Q. How to design experiments for evaluating antifungal activity?

Methodological considerations include:

- Strain selection : Testing against Candida albicans or Aspergillus niger using agar diffusion assays .

- Dose-response studies : Determining minimum inhibitory concentrations (MIC) via broth microdilution .

- SAR analysis : Modifying substituents (e.g., nitro groups on phenyl rings) to correlate structure with activity .

Q. How does hydrogen bonding influence the compound’s physicochemical properties?

Hydrogen bonding (e.g., N–H···O) governs:

- Crystal packing : Stabilizes lattice structures, as seen in related acetamides with dihedral angles ~60.5° between aromatic planes .

- Solubility : Polar interactions enhance water solubility in derivatives with hydroxyl or nitro groups .

- Stability : Strong intramolecular H-bonds reduce degradation under thermal stress .

Q. What computational methods predict biological target interactions?

Advanced approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.